5-Chloro-2-(trifluoromethyl)benzonitrile
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Overview
Description
5-Chloro-2-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 89223-58-5 . It has a molecular weight of 205.57 .
Synthesis Analysis
The synthesis of 2-chloro-5-trifluoromethyl-benzonitrile is reported via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C8H3ClF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H . The molecular formula is C8H3ClF3N .Physical and Chemical Properties Analysis
This compound is a solid compound .Scientific Research Applications
Scale-Up and Safety Evaluation
- A new process for the production of 2-chloro-5-trifluoromethyl-benzonitrile via a Sandmeyer reaction was scaled up. This method improved the work environment and productivity due to shorter reaction times and was accompanied by a thorough safety evaluation (Martin Anker Nielsen et al., 2004).
Continuous Flow Iodination
- The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile under continuous flow conditions was explored. Different bases were tested for effectiveness, leading to the successful production of 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile (Anna L. Dunn et al., 2018).
Vibrational Spectra Analysis
- Density functional theory (DFT) calculations were used to obtain the vibrational spectra of 2-amino-5-chloro benzonitrile. This study compared experimental values with theoretical predictions, enhancing understanding of the molecule's vibrational properties (V. Krishnakumar & S. Dheivamalar, 2008).
Application in Lithium Ion Batteries
- 4-(Trifluoromethyl)-benzonitrile was used as an electrolyte additive for the LiNi 0.5 Mn 1.5 O 4 cathode in high voltage lithium-ion batteries. This additive significantly improved the battery's cyclic stability (Wenna Huang et al., 2014).
Antimicrobial Activity
- Research focused on the synthesis of derivatives from 5-chloro-2-hydroxy-benzonitrile, which were tested for antibacterial and antifungal activities. This highlights the potential medicinal applications of compounds derived from 5-Chloro-2-(trifluoromethyl)benzonitrile (Mahesh K. Kumar et al., 2022).
Synthesis of Fluorosalicylic Acid
- A study described the preparation of 5-fluorosalicylic acid from 2-chloro-benzonitrile, showcasing a method with a significant yield of 55.7% (Shen Li-tao, 2010).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURDICUHGJLUCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590708 |
Source
|
Record name | 5-Chloro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89223-58-5 |
Source
|
Record name | 5-Chloro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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